![molecular formula C16H26O14S2 B098437 [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate CAS No. 15410-48-7](/img/structure/B98437.png)
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple acetoxy and methylsulfonyloxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection of hydroxyl groups: The hydroxyl groups in the starting material are protected using acetylation to form acetoxy groups.
Introduction of methylsulfonyloxy groups: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyloxy groups.
Final acetylation: The final step involves acetylation to ensure all hydroxyl groups are converted to acetoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy groups can be substituted by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Methanesulfonyl chloride: Used for introducing methylsulfonyloxy groups.
Acetic anhydride: Used for acetylation reactions.
Bases (e.g., pyridine): Used to facilitate substitution reactions.
Acids or bases: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetoxy groups yields the corresponding hydroxyl derivatives.
科学的研究の応用
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate involves its interaction with specific molecular targets and pathways. The acetoxy and methylsulfonyloxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the context and application.
類似化合物との比較
Similar Compounds
- [(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]
- [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-methyl-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate]
Uniqueness
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is unique due to its specific combination of acetoxy and methylsulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.
特性
CAS番号 |
15410-48-7 |
|---|---|
分子式 |
C16H26O14S2 |
分子量 |
506.5 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3 |
InChIキー |
APQICAKGPZGHER-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
異性体SMILES |
CC(=O)O[C@H](COS(=O)(=O)C)[C@H]([C@@H]([C@@H](COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
15410-54-5 |
同義語 |
1-O,6-O-Bis(methylsulfonyl)-D-mannitol 2,3,4,5-tetraacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


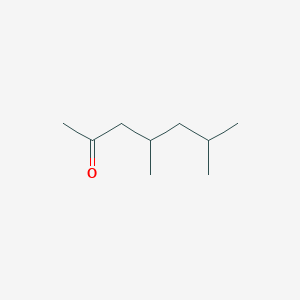
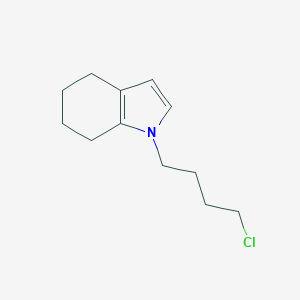
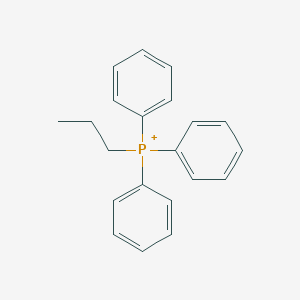
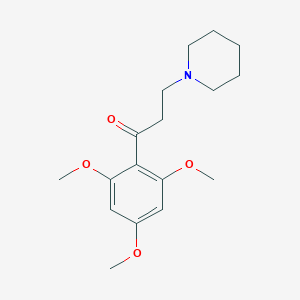
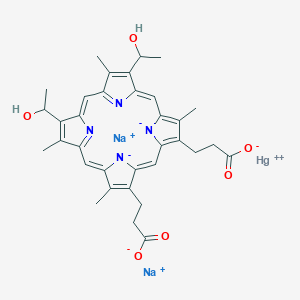
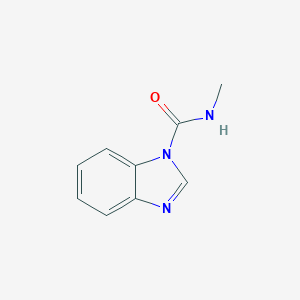
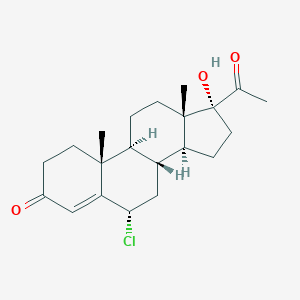
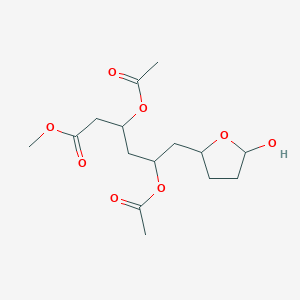
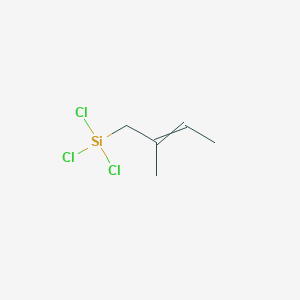
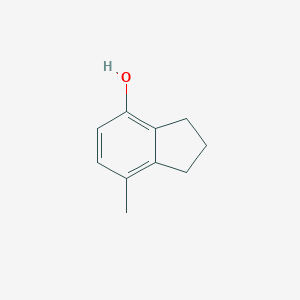
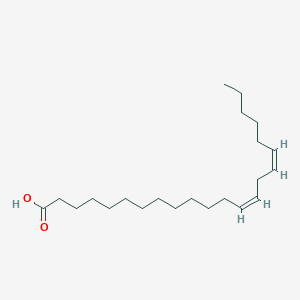
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
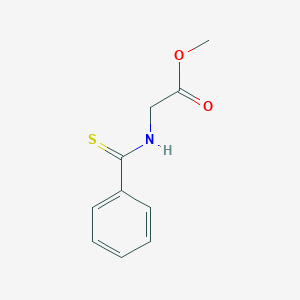
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
